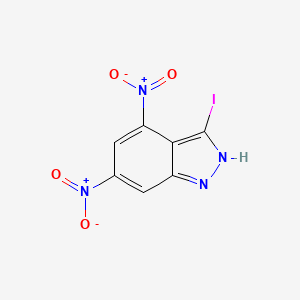

3-Iodo-4,6-dinitro-1H-indazole

Übersicht

Beschreibung

3-Iodo-4,6-dinitro-1H-indazole is a highly reactive and versatile compound that has gained significant attention in various fields of research and industry. It is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring. The presence of iodine and nitro groups in its structure makes it a valuable compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4,6-dinitro-1H-indazole typically involves the nitration of 3-iodo-1H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 4 and 6 positions of the indazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-4,6-dinitro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Major Products Formed

Substitution Reactions: Products include various substituted indazoles depending on the nucleophile used.

Reduction Reactions: Products include 3-iodo-4,6-diamino-1H-indazole and other reduced derivatives.

Oxidation Reactions: Products include oxidized derivatives with different functional groups introduced at the 4 and 6 positions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of 3-Iodo-4,6-dinitro-1H-indazole is in the field of pharmaceuticals. The compound acts as a key intermediate in the synthesis of several bioactive molecules, particularly those targeting cancer. Its ability to inhibit specific cellular pathways makes it valuable in the development of anti-cancer agents. For example, it has been linked to the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion and various diseases associated with immune activation . This inhibition can enhance the efficacy of conventional chemotherapy and therapeutic vaccines, making it a promising candidate for further research in cancer therapies .

Material Science

In material science, this compound is utilized in formulating advanced materials such as polymers and coatings. These materials often require enhanced thermal stability and chemical resistance, properties that this compound can provide. Its incorporation into polymer matrices can improve mechanical properties and durability under various environmental conditions .

Biological Research

The compound is also employed in biological research to study its effects on different biological systems. Researchers utilize it to elucidate mechanisms of action relevant to drug design and development. Its reactive nature allows scientists to investigate interactions at the molecular level, which can lead to insights into cellular processes and disease mechanisms .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for detecting and quantifying related compounds in complex mixtures. Its distinct chemical structure allows for precise identification through various analytical techniques, including chromatography and mass spectrometry. This application is crucial for ensuring the accuracy of analytical methods used in both research and industrial settings .

Environmental Science

The compound's potential applications extend into environmental science, where it is explored for its capability in environmental remediation. Its reactive properties may facilitate the degradation of pollutants, making it a candidate for developing strategies aimed at cleaning contaminated environments. Research into its effectiveness in breaking down harmful substances could lead to innovative solutions for pollution management .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate in anti-cancer drug synthesis; IDO inhibitor enhancing chemotherapy efficacy |

| Material Science | Enhances thermal stability and chemical resistance in polymers and coatings |

| Biological Research | Investigates effects on biological systems; elucidates drug action mechanisms |

| Analytical Chemistry | Reference standard for detection and quantification of compounds |

| Environmental Science | Potential for pollutant degradation; aids in environmental remediation efforts |

Wirkmechanismus

The mechanism of action of 3-Iodo-4,6-dinitro-1H-indazole involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The iodine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Iodo-6-nitro-1H-indazole: Similar in structure but with only one nitro group at the 6 position.

4,6-Dinitro-1H-indazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

3-Bromo-4,6-dinitro-1H-indazole: Similar structure with bromine instead of iodine, affecting its reactivity and applications.

Uniqueness

3-Iodo-4,6-dinitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and versatility in chemical reactions. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

3-Iodo-4,6-dinitro-1H-indazole (CAS No. 885519-43-7) is a complex organic compound notable for its potential biological activities. This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure, with iodine and nitro groups contributing to its unique properties. The exploration of its biological activity has revealed promising implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃IN₄O₄, with a molar mass of 334.03 g/mol. Its structure includes:

- Iodine at the 3-position

- Nitro groups at the 4 and 6 positions

These substitutions enhance its reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.

Biological Activity Overview

The biological activities of this compound are diverse, with studies indicating potential applications in:

- Anticancer

- Antihypertensive

- Antidepressant

- Anti-inflammatory

- Antibacterial

The mechanism of action for indazole derivatives often involves interaction with multiple biological targets, including:

- Enzymes : Indazole derivatives have been reported as selective inhibitors of phosphoinositide 3-kinase δ, which is significant in treating respiratory diseases.

- Receptors : They may also interact with various receptors involved in inflammatory and cancer pathways .

Case Studies and Experimental Results

-

Anticancer Activity :

- A study highlighted that indazole derivatives exhibit significant inhibitory effects against cancer cell lines. For instance, certain synthesized compounds showed IC50 values in the low nanomolar range against specific kinases involved in tumor growth .

- Another case demonstrated that compounds derived from indazole scaffolds displayed potent antiproliferative activity against multiple myeloma cell lines with IC50 values as low as 0.64 μM .

-

Inflammatory Response :

- Research has indicated that indazole derivatives can modulate inflammatory responses through their action on specific signaling pathways. For example, compounds have shown efficacy in inhibiting Janus kinases (JAK), which are crucial in inflammatory processes.

- Antibacterial Properties :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-iodo-4,6-dinitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN4O4/c8-7-6-4(9-10-7)1-3(11(13)14)2-5(6)12(15)16/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULGATRUCQEWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646188 | |

| Record name | 3-Iodo-4,6-dinitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-43-7 | |

| Record name | 3-Iodo-4,6-dinitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.